molecular formula C12H9ClO2S B2495062 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid CAS No. 832740-61-1

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B2495062
CAS No.: 832740-61-1
M. Wt: 252.71
InChI Key: QCPPOOWOUSJPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClO2S and its molecular weight is 252.71. The purity is usually 95%.
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Scientific Research Applications

Hypoglycemic Activity

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid derivatives have been investigated for their effects on blood glucose concentration. For instance, studies have synthesized a series of new 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing significant blood glucose-lowering activities in fasted rats. Among these, a particular compound with a related structure exhibited favorable activity, suggesting potential applications in hypoglycemic treatments (Eistetter & Wolf, 1982).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of compounds structurally similar to this compound. Studies involving 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their 6-substituted compounds have demonstrated equal or greater potency than traditional anti-inflammatory and analgesic agents like indomethacin in acute and chronic animal models (Muchowski et al., 1985).

Metabolism Studies

Investigations into the metabolism of compounds similar to this compound have provided insights into biotransformation pathways. For instance, the metabolism of 6-chloro-5-cyclohexylindane-1-carboxylic acid in isolated perfused rat liver has led to the identification of several metabolites, indicating primary metabolism through hydroxylation. This study aids in understanding the metabolic fate of such compounds in biological systems (Kanai et al., 1973).

Dermatological Applications

Research has also indicated the potential dermatological applications of this compound derivatives. In a study, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester were synthesized and tested for anti-psoriatic activities using an imiquimod-induced psoriatic mouse model. The results demonstrated a significant reduction in psoriasis symptoms, comparable to the effects produced by the reference drug, Clobetasol propionate. This suggests a promising avenue for the development of new dermatological treatments (Ayoub et al., 2022).

Anti-inflammatory Effects of Peripheral Benzodiazepine Receptors

Further research has investigated the anti-inflammatory effects of compounds structurally related to this compound. For instance, specific ligands demonstrated anti-inflammatory properties in paw edema models in mice, suggesting the involvement of peripheral benzodiazepine receptors in inflammatory responses (Torres et al., 1999).

Safety and Hazards

As with any chemical compound, handling “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid” would require appropriate safety measures. This might include avoiding inhalation or contact with skin or eyes, and using the compound only in well-ventilated areas .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPPOOWOUSJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.